molecular formula C11H19N5O4 B12811741 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. CAS No. 38886-81-6

2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv.

Cat. No.: B12811741
CAS No.: 38886-81-6
M. Wt: 285.30 g/mol
InChI Key: AJJOJTNVMUJPBH-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. is a complex organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, often involved in enzymatic reactions and as cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. typically involves multi-step organic reactions. The starting materials often include pteridine derivatives and various reagents to introduce the amino and trihydroxypropyl groups. Common reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like ethanol or methanol.

    Temperature: Controlled heating to optimize reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pteridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, pteridine derivatives are often studied for their roles in enzymatic reactions and as cofactors in metabolic pathways.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6,7,8-trimethylpteridine
  • 2-Amino-4,6,7,8-tetrahydropteridine

Uniqueness

Compared to similar compounds, 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. has unique structural features, such as the trihydroxypropyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

38886-81-6

Molecular Formula

C11H19N5O4

Molecular Weight

285.30 g/mol

IUPAC Name

2-amino-1,6-dimethyl-5-(1,2,3-trihydroxypropyl)-7,8-dihydro-6H-pteridin-4-one

InChI

InChI=1S/C11H19N5O4/c1-5-3-13-8-7(9(19)14-11(12)15(8)2)16(5)10(20)6(18)4-17/h5-6,10,13,17-18,20H,3-4H2,1-2H3,(H2,12,14,19)

InChI Key

AJJOJTNVMUJPBH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C(C(CO)O)O)C(=O)N=C(N2C)N

Origin of Product

United States

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